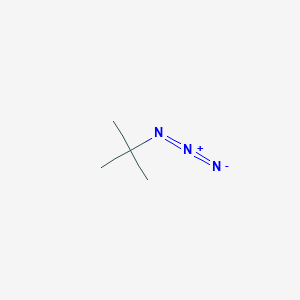
1-Octyl-2-Thiourea
Übersicht
Beschreibung
1-Octyl-2-thiourea is an organosulfur compound with the molecular formula C9H20N2S. It is a derivative of thiourea, where an octyl group is attached to the nitrogen atom. This compound has garnered interest due to its versatile chemical structure and wide range of applications in various fields, including chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
1-Octyl-2-thiourea has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
1-Octyl-2-thiourea is a type of thiourea derivative . Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . .
Mode of Action
It is known that thioureas, in general, can act as brønsted acid catalysts . They are involved in various reactions, including glycosylations .
Biochemical Pathways
Thiourea derivatives, including this compound, have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Pharmacokinetics
A study on thiourea derivatives, including dsa-00, dsa-02, and dsa-09, showed characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .
Result of Action
Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Biochemische Analyse
Biochemical Properties
1-Octyl-2-thiourea, like other thioureas, has a sulfur atom that can form various bonds, making it a flexible ligand for complexation with transition metals This property allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiourea derivatives are known to exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Thioureas are known to inhibit the peroxidase in the thyroid gland, thus inhibiting thyroxine production
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octyl-2-thiourea can be synthesized through a simple condensation reaction between octylamine and carbon disulfide in an aqueous medium. This reaction proceeds efficiently with aliphatic primary amines to afford various substituted thiourea derivatives . Another method involves the reaction of octyl isocyanate with thiourea under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of octylamine with thiophosgene or carbon disulfide in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or water, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted thioureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like methyl iodide or benzyl chloride are used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas.
Vergleich Mit ähnlichen Verbindungen
Thiourea: The parent compound with a simpler structure.
1-Phenyl-2-thiourea: A derivative with a phenyl group attached to the nitrogen atom.
1-Benzyl-2-thiourea: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness of 1-Octyl-2-thiourea: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it more effective in certain biological applications compared to its simpler counterparts .
Eigenschaften
IUPAC Name |
octylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKUNEDFMJPMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365252 | |
| Record name | Octylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13281-03-3 | |
| Record name | Octylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13281-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)



![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)






